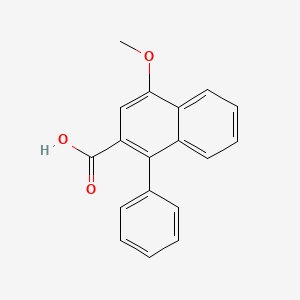

4-Methoxy-1-phenyl-2-naphthoic acid

Description

Properties

Molecular Formula |

C18H14O3 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

4-methoxy-1-phenylnaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C18H14O3/c1-21-16-11-15(18(19)20)17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)16/h2-11H,1H3,(H,19,20) |

InChI Key |

BSSYRMNTXNONMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling Approach

This method is the most widely documented and industrially viable for preparing substituted naphthoic acids with aryl substituents.

| Reagent Type | Example for Analogous Compound Preparation |

|---|---|

| Arylboronic acid derivative | 3-adamantyl-4-methoxyphenylboronic acid (analogous to phenylboronic acid) |

| Aryl halide | 6-bromo-2-naphthoic acid or methyl 6-bromo-2-naphthoate |

| Catalyst | Palladium acetate or Pd on carbon (Pd/C) |

| Base | Potassium carbonate, potassium hydroxide, or diisopropylethylamine |

| Solvent | Polar solvents such as tetrahydrofuran (THF), acetone, or mixtures with water |

| Atmosphere | Inert atmosphere (argon or nitrogen) |

| Temperature | Reflux (60°C to 110°C) |

- Combine the arylboronic acid and aryl halide in a polar solvent.

- Add a palladium catalyst and a suitable base under an inert atmosphere.

- Heat the reaction mixture at reflux for several hours (2 to 10 hours depending on scale and reagents).

- After completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.

- Filter, wash, and dry the solid to obtain the pure acid.

- The reaction kinetics are rapid, often reaching completion within 2 hours under optimized conditions.

- Yields are high, frequently above 80-90%, with purity exceeding 99% after purification.

- The method avoids the need for deprotection steps, reducing impurities and simplifying the synthesis.

- The process is scalable and suitable for industrial production, complying with Good Manufacturing Practices (GMP).

Preparation of Starting Materials

- Arylboronic Acid Synthesis: For phenylboronic acid derivatives, Grignard reagents can be used, often prepared in situ with lithium salts (LiCl preferred for optimal yields) to enhance reactivity and stability.

- Aryl Halide Preparation: 6-bromo-2-naphthoic acid or its methyl ester derivatives are prepared by bromination of 2-naphthoic acid or esterification followed by bromination.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes/Comments |

|---|---|---|

| Catalyst | Pd(OAc)2 (1%), Pd/C (5%) | Pd/C preferred for heterogeneous catalysis |

| Base | K2CO3, KOH, DIPEA | K2CO3 common, DIPEA used for milder conditions |

| Solvent | THF, acetone, water mixtures | THF-water mixtures enhance solubility |

| Temperature | 60°C to reflux (up to 110°C) | Reflux typically 8-10 hours for complete reaction |

| Atmosphere | Argon or nitrogen | Prevents oxidation of catalyst and reagents |

| Reaction time | 2 to 10 hours | Depends on scale and catalyst loading |

| Yield | 80-95% | High yields with optimized conditions |

| Purity | >99% (HPLC confirmed) | High purity suitable for pharmaceutical use |

Research Findings and Optimization Notes

- Catalyst Loading and Choice: Lower catalyst loading (1%) with palladium acetate and appropriate ligands (e.g., 2-(dicyclohexylphosphino)biphenyl) achieves high yields and selectivity.

- Base Selection: Potassium carbonate is effective and economical; potassium hydroxide can increase reaction rate but may cause side reactions.

- Reaction Medium: Mixed aqueous-organic solvents improve solubility of inorganic bases and facilitate catalyst activity.

- Temperature and Time: Reaction completion is typically within 2 hours at reflux; longer times may be used for scale-up to ensure full conversion.

- Purification: Acidification with hydrochloric acid precipitates the product, which is filtered and washed to remove impurities and catalyst residues.

- Impurity Control: Avoiding deprotection steps reduces by-product formation, improving overall purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-phenyl-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Major Products Formed

The major products formed from these reactions include various substituted naphthoic acids, quinones, and tetrahydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methoxy-1-phenyl-2-naphthoic acid is an organic compound with a naphthalene structure, featuring a methoxy group attached to the phenyl ring and a carboxylic acid functional group. It has a molecular weight of 240.25 g/mol and is of interest in medicinal chemistry and materials science because of its unique structural properties.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and selectivity towards various biological targets. Modifications to its structure can alter its interaction profile with P2Y receptors, influencing its pharmacological activity. Computational studies predict binding modes and affinities.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Naphthoic Acid | Contains only one aromatic ring | Simpler structure without methoxy substitution |

| 2-Naphthoic Acid | Similar naphthalene core but different positioning | Different reactivity patterns due to position |

| Adapalene | Contains an adamantane moiety | Enhanced lipophilicity and unique pharmacokinetics |

| 4-Methoxy-N-(substituted)anilines | Aniline derivatives with methoxy groups | Varied biological activities based on substitutions |

Mechanism of Action

The mechanism of action of 4-Methoxy-1-phenyl-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to nuclear receptors and modulate gene expression, affecting cell differentiation and inflammation processes . The presence of the methoxy and phenyl groups enhances its ability to interact with biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Naphthoic Acid Derivatives

Table 2: Antifungal Activity of Selected Naphthoic Acid Derivatives (Against Paracoccidioides Pb18)

| Compound | MIC (μg/ml) | Notes |

|---|---|---|

| 128 | 2 | Most potent derivative; likely 4-methoxy substitution. |

| 4-Methoxy-1-naphthoic acid | 128 | Lower activity compared to compound 126. |

| Derivative 3 | 128 | Structural variations significantly impact potency. |

- Key Insight : The position and type of substituents critically influence antifungal efficacy. The high activity of compound 128 (possibly a 4-methoxy derivative) suggests that electron-donating groups at position 4 enhance interactions with fungal targets. The phenyl group in this compound may further modulate binding affinity, though experimental data are needed.

Physicochemical Properties

Table 3: Physical Properties of Analogous Compounds

- Methoxy vs. Hydroxy Groups : Methoxy substitution (e.g., in 4-methoxy-1-naphthoic acid) reduces acidity compared to hydroxy derivatives (pKa ~4–5 for -COOH vs. ~10 for -OH). This impacts ionization and bioavailability .

- Phenyl Substitution : The phenyl group in this compound likely decreases solubility but may improve membrane permeability in drug design contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.